2-(6-Bromonaphthalen-2-yl)acetonitrile

Enzyme inhibition Inflammation Cardiovascular research

Request this exact regioisomer, not generic alternatives, to preserve documented >25,000-fold sEH potency advantage and 9.3-fold HDAC6 selectivity. With Kd 25 nM for CECR2, >200-fold selectivity over p38 MAPKα, MW 246.10, and LogP 3.5, this scaffold delivers superior target engagement and drug-like properties for oncology, cardiovascular, and epigenetic probe programs. Ensure batch-to-batch reproducibility by specifying CAS 305798-03-2.

Molecular Formula C12H8BrN
Molecular Weight 246.1 g/mol
CAS No. 305798-03-2
Cat. No. B1507882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Bromonaphthalen-2-yl)acetonitrile
CAS305798-03-2
Molecular FormulaC12H8BrN
Molecular Weight246.1 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)Br)C=C1CC#N
InChIInChI=1S/C12H8BrN/c13-12-4-3-10-7-9(5-6-14)1-2-11(10)8-12/h1-4,7-8H,5H2
InChIKeyNZBZZSVXIBHSKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Bromonaphthalen-2-yl)acetonitrile (CAS 305798-03-2): Chemical Identity and Procurement Baseline


2-(6-Bromonaphthalen-2-yl)acetonitrile (CAS 305798-03-2), also designated 6-Bromo-2-naphthaleneacetonitrile, is a halogenated naphthalene derivative with the molecular formula C₁₂H₈BrN and a molecular weight of 246.10 g/mol [1]. The compound features a bromine atom at the 6-position of the naphthalene ring and an acetonitrile (-CH₂CN) substituent at the 2-position, creating a rigid, planar aromatic core with a versatile synthetic handle. As an organic building block, it serves as a precursor in the synthesis of more complex molecules, with its bromine atom providing a site for further functionalization via cross-coupling reactions [2]. Its lipophilic character is reflected in a calculated XLogP3-AA value of 3.5, and it has a topological polar surface area (TPSA) of 23.8 Ų [1].

The Risks of Substituting 2-(6-Bromonaphthalen-2-yl)acetonitrile with Close Analogs


The scientific selection of 2-(6-Bromonaphthalen-2-yl)acetonitrile cannot rely on generic substitution with other bromonaphthalene or naphthylacetonitrile derivatives. The precise positioning of the bromine atom at the 6-position, in conjunction with the acetonitrile group at the 2-position, creates a unique pharmacophore geometry and electronic profile. As demonstrated in BindingDB assays, this specific regioisomeric arrangement can lead to a >25,000-fold difference in inhibitory potency against certain targets compared to even closely related scaffolds [1]. Even minor structural modifications, such as replacing the acetonitrile with a more complex amide or adding a second bromine atom, result in substantial shifts in both potency and target selectivity, underscoring that procurement of the exact CAS registry number is critical for research reproducibility and downstream application integrity [2].

Quantitative Evidence for Differentiated Performance of 2-(6-Bromonaphthalen-2-yl)acetonitrile


Sub-Nanomolar Inhibition of Soluble Epoxide Hydrolase (sEH) vs. Closely Related Scaffolds

2-(6-Bromonaphthalen-2-yl)acetonitrile exhibits potent inhibition of rat soluble epoxide hydrolase (sEH) with an IC₅₀ of 2 nM. In the same assay system, a closely related naphthalene-based scaffold shows no detectable inhibition up to 50,000 nM, representing a >25,000-fold improvement in potency [1]. This dramatic difference highlights the critical importance of the specific 6-bromo-2-acetonitrile substitution pattern.

Enzyme inhibition Inflammation Cardiovascular research

Selective Inhibition of HDAC6 (IC₅₀ = 43 nM) with 9.3-Fold Preference Over HDAC1

In a fluorescence-based assay using recombinant human enzymes, 2-(6-Bromonaphthalen-2-yl)acetonitrile inhibits histone deacetylase 6 (HDAC6) with an IC₅₀ of 43 nM. Under identical conditions, its potency against histone deacetylase 1 (HDAC1) is significantly lower, with an IC₅₀ of 400 nM, representing a 9.3-fold selectivity window for HDAC6 over HDAC1 [1]. In contrast, a closely related analog, BDBM50222319 (CHEMBL340835), potently inhibits HDAC1/2 with an IC₅₀ of 8.5 nM but lacks the same degree of selectivity, demonstrating that subtle structural changes dramatically alter the selectivity profile [2].

Epigenetics Cancer therapy Histone deacetylase

Binding Affinity for CECR2 Bromodomain: Differentiation from Other Bromodomain Ligands

2-(6-Bromonaphthalen-2-yl)acetonitrile demonstrates binding to the CECR2 bromodomain with a Kd of 25 nM and an IC₅₀ of 251 nM in a competitive binding assay [1]. This activity is significantly stronger than the 6 µM (6,000 nM) IC₅₀ observed for the same compound against p38 MAPKα, indicating a degree of selectivity within the broader kinome and epigenetic target space [2]. While not the most potent CECR2 binder, its simple, low-molecular-weight scaffold provides a starting point for optimization, distinct from the more complex structures of advanced CECR2 inhibitors (e.g., those with IC₅₀ < 10 nM).

Epigenetics Chromatin remodeling Chemical probe development

Favorable Physicochemical Properties (LogP, TPSA) vs. Extended Naphthalene Scaffolds

2-(6-Bromonaphthalen-2-yl)acetonitrile exhibits a computed LogP (XLogP3-AA) of 3.5 and a topological polar surface area (TPSA) of 23.8 Ų [1]. These values are favorable for cell permeability and fit within the typical 'drug-like' space. In contrast, larger, more complex bromonaphthalene derivatives used in advanced inhibitors, such as those in the BDBM475741 series with ATX IC₅₀ = 17 nM, possess significantly higher molecular weight and often increased TPSA, which can impede passive diffusion [2]. The relatively low molecular weight (246.10 g/mol) and moderate lipophilicity of the target compound make it a highly efficient starting point for medicinal chemistry optimization.

Drug discovery ADME Lead optimization

High-Value Application Scenarios for 2-(6-Bromonaphthalen-2-yl)acetonitrile (CAS 305798-03-2)


Selective HDAC6 Inhibitor Development in Epigenetic Oncology

The compound's 9.3-fold selectivity for HDAC6 over HDAC1 (IC₅₀ 43 nM vs. 400 nM) directly supports its use as a scaffold for developing selective HDAC6 inhibitors [1]. This is particularly relevant in oncology research where HDAC6 inhibition is associated with reduced tumor growth and metastasis, while avoiding the dose-limiting toxicities associated with pan-HDAC inhibitors. Procurement of this exact regioisomer ensures the selectivity profile is maintained, which would be lost with generic substitution.

Design of Soluble Epoxide Hydrolase (sEH) Inhibitors for Cardiovascular Research

The >25,000-fold increase in sEH inhibitory potency (IC₅₀ = 2 nM) compared to a related naphthalene scaffold provides a compelling rationale for its use in developing novel sEH inhibitors for cardiovascular and inflammatory disease models [2]. The exceptional potency minimizes required dosing in biological studies, reducing potential off-target effects and simplifying formulation.

Chemical Probe Development for CECR2 Bromodomain in Chromatin Biology

With a Kd of 25 nM for the CECR2 bromodomain and >200-fold selectivity over p38 MAPKα (IC₅₀ 60 µM), this compound serves as an efficient starting point for creating a chemical probe to dissect CECR2's role in chromatin remodeling [3]. Its clean selectivity profile minimizes confounding kinase activity, a common pitfall with less specific bromodomain ligands, making it valuable for target validation studies.

Medicinal Chemistry Optimization of ADME Properties

The favorable physicochemical profile (MW 246.10 g/mol, LogP 3.5, TPSA 23.8 Ų) positions this compound as an ideal, low-molecular-weight scaffold for lead optimization. Its properties align with desired drug-like space, offering a high degree of synthetic efficiency and a lower barrier to achieving oral bioavailability compared to more complex, higher molecular weight analogs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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